3-(Propane-2-sulfonyl)aniline
Overview
Description
“3-(Propane-2-sulfonyl)aniline” is a chemical compound with the molecular formula C9H13NO2S . It has a molecular weight of 199.27 g/mol . The IUPAC name for this compound is 3-propan-2-ylsulfonylaniline .
Molecular Structure Analysis
The InChI code for “3-(Propane-2-sulfonyl)aniline” is 1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3
. The canonical SMILES structure is CC(C)S(=O)(=O)C1=CC=CC(=C1)N
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Propane-2-sulfonyl)aniline” include a molecular weight of 199.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its topological polar surface area is 68.5 Ų .
Scientific Research Applications
Polymerization and Material Synthesis
- Incorporation into Layered Double Hydroxides : Aniline sulfonic acid derivatives, including 3-aniline-1-propane sulfonic acid, can be incorporated between the sheets of layered double hydroxides (LDHs), and their connectivity is evaluated using ESR spectroscopy and electrochemical studies (Moujahid et al., 2005).
- Chemical Oxidative Copolymerization : The chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines, including 1-(o-amino)-propane-3-sulfonic acid, produces water-soluble and self-doped polyaniline derivatives, enhancing their electrical conductivity (Prévost et al., 1999).
Sensor Development and Electrochemical Applications
- Intercalation in V2O5 Xerogel : Poly(N-propane sulfonic acid aniline) can be formed between the lamellas of V2O5 xerogel, resulting in nanocomposites with significantly enhanced electrical conductivity (Zhao et al., 2007).
- Ascorbate Detection in Sensors : The sequential electrochemical polymerization of aniline and N-(3-propane sulfonic acid)aniline can be used to construct sensors for ascorbate detection, offering enhanced conducting and electrochemical properties (Heras et al., 2007).
Chemical Synthesis and Characterization
- Sulfur Dioxide Insertion in Synthesis : The insertion of sulfur dioxide into anilines, including the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones, demonstrates the application of 3-(Propane-2-sulfonyl)aniline in organic synthesis (Liu et al., 2017).
Nanocomposite and Battery Applications
- Formation of Nanocomposites : The synthesis and characterization of nanocomposites of V2O5 and a sulfonated, alkylated polyaniline derivative, including poly(N-propane sulfonic acid aniline), reveal potential applications in battery technology (Huguenin et al., 2000).
- Improving Battery Performance : The effect of propane sultone, a related compound, on the performance of lithium-ion batteries indicates the relevance of sulfonic acid derivatives in enhancing battery stability and performance (Xu et al., 2009).
properties
IUPAC Name |
3-propan-2-ylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOAJKVKTDUTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508713 | |
Record name | 3-(Propane-2-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propane-2-sulfonyl)aniline | |
CAS RN |
170856-37-8 | |
Record name | 3-(Propane-2-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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